Ethyl 2-chloro-6-(4-methylphenyl)nicotinate
Description
Properties
IUPAC Name |
ethyl 2-chloro-6-(4-methylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-3-19-15(18)12-8-9-13(17-14(12)16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMIUGJKWDKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 2-chloro-6-(4-methylphenyl)nicotinate typically involves:
- Starting from a substituted nicotinic acid or its derivatives.
- Introduction of the 2-chloro substituent on the pyridine ring.
- Esterification to form the ethyl ester.
- Coupling or substitution at the 6-position with a 4-methylphenyl group.
Preparation from Nicotinic Acid Derivatives via Chlorination and Esterification
A common approach involves chlorination of a nicotinic acid derivative followed by esterification:
Chlorination: The 2-position of nicotinic acid or its derivatives is chlorinated using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For example, 2,6-dihydroxy-3-cyano-5-fluoropyridine can be converted to 2,6-dichloro-3-cyano-5-fluoropyridine using POCl₃ and PCl₅.
Hydrolysis and Amide Formation: The cyano group can be hydrolyzed to an amide under acidic conditions, which can then be converted to the corresponding acid by reaction with sodium nitrite under aqueous acidic conditions, enhancing yield and simplifying purification.
Esterification: The nicotinic acid is then esterified with ethanol or ethylating agents to form the ethyl ester. This can be achieved by reacting the acid chloride intermediate with ethanol or by direct esterification under acidic or catalytic conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6-(4-methylphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with various biological targets . The chloro and 4-methylphenyl groups contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Ethyl Nicotinate Derivatives
*Estimated based on structural analogy.
Pharmacological Potential
While direct data on the target compound’s bioactivity are lacking, structural analogs highlight trends:
- Acetylcholinesterase Inhibition: Ethyl 6-((1-benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate () exhibits inhibitory activity, suggesting that bulky 6-substituents may enhance binding to enzymatic pockets .
- Cyanoguanidine Derivatives: Compounds like ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate () demonstrate the role of cyano groups in modulating receptor interactions .
Biological Activity
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse research findings.
Overview of the Compound
- Chemical Formula : C15H14ClNO2
- Molecular Weight : 275.734 g/mol
- CAS Number : 1993322-27-2
This compound belongs to the class of nicotinates, which are esters derived from nicotinic acid. Its structure includes a chloro group and a methylphenyl moiety, which may influence its biological activity.
This compound exhibits various biological activities primarily through the following mechanisms:
-
Antimicrobial Activity :
- Research indicates that it may possess antimicrobial properties, potentially inhibiting bacterial growth by interacting with specific enzymes or receptors involved in bacterial metabolism.
-
Anti-inflammatory Properties :
- The compound has been explored for its anti-inflammatory effects, possibly through the modulation of inflammatory pathways and cytokine production.
-
Peripheral Vasodilation :
- Similar compounds like methyl nicotinate are known to act as peripheral vasodilators, suggesting that this compound may also enhance blood flow through vasodilation mechanisms.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Cytotoxic Effects :
- Mechanistic Insights :
Pharmacokinetics and Applications
The pharmacokinetic profile of this compound is still under investigation, but it is anticipated to exhibit favorable absorption and distribution characteristics due to its lipophilic nature from the methyl group on the phenyl ring.
Potential Applications:
- Pharmaceutical Development : It is being explored as a potential lead compound in drug discovery for antimicrobial and anticancer therapies.
- Research Tool : Utilized in biochemical studies to understand the role of nicotinic acid derivatives in various metabolic pathways.
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl 2-chloro-6-(4-methylphenyl)nicotinate?
this compound is synthesized via:
- Esterification : Reaction of nicotinic acid derivatives with ethanol under acidic catalysis.
- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups at the 6-position of the pyridine ring. demonstrates a similar protocol for ethyl 2-methyl-6-(4-substituted-phenyl)nicotinate, achieving 85% yield using optimized coupling conditions (e.g., 4-nitrophenyl groups, IR confirmation of carbonyl stretches at 1,709 cm⁻¹) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, even for low-quality diffraction data .
- Spectroscopy :
- ¹H-NMR : Peaks for ethyl ester protons (δ ~1.33 ppm, triplet) and aromatic protons (δ ~7.3–7.6 ppm) are critical for confirming substitution patterns (see for analogous assignments) .
- IR : Confirmation of ester carbonyl stretches (~1,700–1,750 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
Advanced Research Questions
Q. How can computational modeling predict the transdermal permeability of this compound?
Mathematical models like Fick’s second law of diffusion and Michaelis-Menten kinetics are applied to estimate skin permeation and metabolism rates. details parameters such as:
- Partition coefficients (log P) between stratum corneum and donor solutions.
- Diffusion coefficients through skin layers.
- Metabolic rates using skin homogenates and esterase inhibitors .
Q. What strategies resolve contradictory data on pH-dependent reaction pathways?
- pH-Rate Profiling : Monitor pseudo-first-order rate constants under varying pH (e.g., observed distinct products below pH 12.5 vs. above).
- Kinetic Isotope Effects (KIE) : Differentiate hydrolysis vs. rearrangement mechanisms.
- HPLC-MS Monitoring : Track intermediate formation and degradation pathways .
Q. How can crystallographic challenges (e.g., poor diffraction) be addressed during structure determination?
Q. What metabolic pathways are anticipated for this compound in biological systems?
- Esterase-Mediated Hydrolysis : Conversion to 2-chloro-6-(4-methylphenyl)nicotinic acid (analogous to ethyl nicotinate metabolism in ).
- Phase II Conjugation : Glucuronidation or sulfation of the hydroxylated metabolite.
- In Vitro Models : Dual agar gel disc-inserted rat skin () or liver microsomes quantify metabolic flux .
Critical Notes
- Methodological rigor is prioritized, emphasizing replication of protocols from cited evidence.
- Advanced questions integrate multi-disciplinary approaches (e.g., crystallography, kinetics, computational modeling).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
